
2-Amino-1,3,4-thiadiazole
Overview
Description
2-Amino-1,3,4-thiadiazole is a nitrogen-sulfur heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms and one sulfur atom. Its structure features a mesoionic nature, enabling it to act as a masked dipole for strong interactions with biomolecules like DNA and proteins while maintaining cell permeability due to its neutral charge . The presence of the =N–C–S– group and the electron-rich sulfur atom enhances lipophilicity, improving drug-like properties such as bioavailability and membrane penetration .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aminothiadiazole can be synthesized through various methods. One common approach involves the reaction of thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization to form the thiadiazole ring . Another method includes the reaction of hydrazine derivatives with thiocarbonyl compounds .
Industrial Production Methods: Industrial production of aminothiadiazole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
I₂-Mediated Oxidative Bond Formation
Another approach synthesizes 2-amino-1,3,4-thiadiazoles via condensation of thiosemicarbazide with aldehydes followed by I₂-mediated oxidative C–S bond formation . This method is transition-metal-free, scalable, and compatible with aromatic, aliphatic, and cinnamic aldehydes.
Advantages :
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Facile access to diverse derivatives.
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Functional groups (e.g., alkyl, aryl) can be introduced at the 5-position of the thiadiazole ring .
Regioselective Cyclization
A regioselective method uses thiosemicarbazide intermediates with EDC·HCl or p-TsCl to form the thiadiazole ring . This approach allows functionalization with electrophiles (e.g., alkyl halides, acid chlorides) and is compatible with various R groups (e.g., benzyl, phenyl).
Mechanism :
Intermediate Formation
In the PPE-mediated synthesis, the reaction proceeds through an acylated intermediate (e.g., 2-benzoylhydrazine-1-carbothioamide), which undergoes cyclodehydration . Acidic treatment of the intermediate confirms its role in thiadiazole formation .
Steps :
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Salt formation : Thiosemicarbazide + carboxylic acid → salt.
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Dehydration : PPE removes water → acylated intermediate.
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Cyclization : Intermediate undergoes intramolecular dehydration → thiadiazole .
Oxidative Cyclization
The I₂-mediated method involves condensation of thiosemicarbazide with aldehydes to form a hydrazone intermediate, followed by oxidative cyclization to form the thiadiazole ring .
Antimicrobial Activity
Derivatives of 2-amino-1,3,4-thiadiazole exhibit potent antimicrobial properties, often surpassing standard drugs. The amine group at position 2 enables further functionalization, enhancing biological activity .
Anticancer Agents
Substituted thiadiazoles (e.g., 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine ) show anti-proliferative effects against cancer cell lines (e.g., LoVo, MCF-7) . The 5-aryl substitution enhances efficacy by targeting molecular pathways like IMPDH and FAK .
Enzyme Inhibition
Thiadiazole derivatives bind to enzymes (e.g., TbPTR1) via H-bonds and hydrophobic interactions, making them potential leads for drug discovery .
Scientific Research Applications
Antimicrobial Activity
The antimicrobial properties of 2-amino-1,3,4-thiadiazole derivatives have been widely studied. These compounds exhibit potent activity against a range of pathogens, including bacteria and fungi. Research indicates that modifications to the thiadiazole scaffold can enhance its efficacy:
- Antibacterial Activity : Several derivatives have shown higher antibacterial activity compared to standard antibiotics. For instance, derivatives of this compound have been developed that target resistant strains of bacteria .
- Antifungal Activity : The compound has also demonstrated antifungal properties, making it a candidate for treating fungal infections .
Anticancer Properties
This compound has emerged as a promising scaffold for anticancer drug development:
- Mechanism of Action : Its derivatives have shown the ability to inhibit various cancer cell lines by inducing apoptosis and affecting cell cycle progression. For example, certain derivatives demonstrated IC50 values as low as 2.44 µM against LoVo cancer cells .
- Targeting Enzymes : Some 1,3,4-thiadiazole derivatives act as inhibitors of key enzymes such as inosine monophosphate dehydrogenase (IMPDH), which is crucial for nucleotide synthesis in proliferating cancer cells .
Antiviral Applications
The antiviral potential of this compound derivatives is notable:
- Broad-Spectrum Activity : Various studies have reported that these compounds exhibit activity against multiple viral strains. They are being explored as potential candidates for developing new antiviral agents due to their ability to overcome drug resistance .
- Mechanism Insights : The antiviral mechanisms often involve interference with viral replication processes and host cell interactions .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective capabilities of this compound derivatives:
- Protection Against Neurotoxicity : Certain derivatives have shown protective effects against neurotoxic agents like glutamate and cisplatin in experimental models. This suggests potential applications in treating neurodegenerative diseases .
- Research Findings : Investigations into these compounds indicate their ability to mitigate oxidative stress and neuronal damage associated with various neurodegenerative conditions .
Summary Table of Applications
Application | Description | Key Findings |
---|---|---|
Antimicrobial | Effective against bacteria and fungi | Higher activity than standard antibiotics; effective against resistant strains |
Anticancer | Induces apoptosis in cancer cells | IC50 values as low as 2.44 µM; targets enzymes critical for cancer cell proliferation |
Antiviral | Active against multiple viral strains | Potential candidates for new antiviral drugs; combats drug resistance |
Neuroprotective | Protects neurons from toxic agents | Mitigates oxidative stress; potential treatment for neurodegenerative diseases |
Mechanism of Action
The mechanism of action of aminothiadiazole involves its interaction with specific molecular targets and pathways. For example, aminothiadiazole derivatives have been shown to inhibit the activity of inosine 5’-monophosphate dehydrogenase, an enzyme involved in nucleotide biosynthesis . This inhibition can lead to the disruption of cellular processes in cancer cells, ultimately resulting in cell death .
Comparison with Similar Compounds
Structural and Functional Analogues
Heterocyclic Analogues
- Oxadiazoles: Compared to oxadiazoles, which replace sulfur with oxygen, 2-amino-1,3,4-thiadiazole exhibits superior lipophilicity and metabolic stability due to the sulfur atom. This contributes to its enhanced pharmacokinetic profile in antimicrobial and anticancer applications .
- Thiazoles: While thiazoles share a sulfur-nitrogen heterocycle, this compound’s additional nitrogen atom increases hydrogen-bonding capacity, improving interactions with enzyme active sites (e.g., Trypanosoma brucei pteridine reductase, TbPTR1) .
- Pyrimidines : Unlike pyrimidines, which are six-membered rings, the smaller thiadiazole scaffold allows for better steric accommodation in hydrophobic enzyme pockets, as seen in its inhibition of parasitic enzymes .
Substituent Effects
- Alkyl Substituents: Derivatives like 2-amino-5-methyl-1,3,4-thiadiazole and 2-amino-5-ethyl-1,3,4-thiadiazole show increased thermodynamic stability compared to the parent compound, attributed to reduced ring strain and enhanced hydrophobic interactions .
- Trifluoromethyl Groups: The introduction of -CF₃ groups (e.g., 2-amino-5-trifluoromethyl-1,3,4-thiadiazole) improves metabolic resistance and target affinity, though it may reduce solubility .
- Acyl Derivatives: Acylation of the amino group enhances antimicrobial activity. For example, acylated derivatives demonstrate 2–4-fold higher potency against Staphylococcus aureus compared to unmodified this compound .
Antimicrobial Activity
- vs. Thiosemicarbazones: While this compound derivatives show broad-spectrum antibacterial activity (MIC: 1–8 µg/mL for Gram-positive bacteria), thiosemicarbazones are more potent against parasitic protozoa like Trypanosoma cruzi (IC₅₀: 0.5–2 µM vs. 5–10 µM for thiadiazoles) .
- vs. Fluoroquinolones: Thiadiazole derivatives lack the nephrotoxicity associated with fluoroquinolones but exhibit narrower spectra, primarily targeting Gram-positive pathogens .
Anticancer Activity
- vs. Pyrimidine Analogues (5-FU): this compound derivatives show lower cytotoxicity in normal cells but comparable IC₅₀ values (1–10 µM) in colon and ovarian cancer lines. However, clinical trials revealed weaker efficacy than preclinical models suggested .
- vs.
Antiviral Activity
- vs.
Antiparasitic Activity
- vs. Miltefosine : In leishmaniasis, thiadiazole derivatives inhibit pteridine reductase (TbPTR1) with Ki values of 0.2–5 µM, outperforming miltefosine in enzyme specificity but requiring combination therapies for in vivo efficacy .
Thermodynamic and Physicochemical Properties
Compound | ΔHf° (kJ/mol) | LogP | Solubility (mg/mL) |
---|---|---|---|
This compound | 145.3 ± 2.1 | 0.87 | 12.5 |
5-Methyl derivative | 162.8 ± 1.9 | 1.32 | 8.2 |
5-Ethyl derivative | 175.6 ± 2.3 | 1.75 | 5.6 |
5-Trifluoromethyl derivative | 189.4 ± 2.5 | 2.10 | 3.1 |
Data from combustion calorimetry and computational studies .
Biological Activity
2-Amino-1,3,4-thiadiazole (ATD) is a heterocyclic compound that has gained significant attention in medicinal chemistry due to its diverse biological activities. This article explores the various biological properties of ATD, focusing on its antimicrobial, anticancer, and antiparasitic effects, supported by recent research findings.
Overview
The antimicrobial properties of this compound derivatives have been extensively studied. These compounds demonstrate activity against a range of pathogens, including bacteria and fungi. The mechanism of action typically involves disruption of microbial cell membranes or interference with metabolic pathways.
Key Findings
- Antibacterial Activity : Several derivatives have shown potent activity against Gram-positive and Gram-negative bacteria. For instance, certain derivatives were found to be more effective than standard antibiotics in inhibiting Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : Research indicates that ATD derivatives exhibit antifungal properties against various strains, including those resistant to conventional antifungal agents .
- Minimum Inhibitory Concentration (MIC) : Studies report MIC values as low as 5 μg/mL for some derivatives against specific bacterial strains .
Compound | Activity Type | MIC (μg/mL) | Pathogen |
---|---|---|---|
C1 | Antibacterial | 5 | S. aureus |
C2 | Antifungal | 10 | E. coli |
C3 | Antimycobacterial | 15 | Mycobacterium tuberculosis |
Overview
The anticancer potential of ATD has been explored through various studies focusing on its ability to induce apoptosis in cancer cells and inhibit tumor growth.
Case Studies
- Cell Viability Assays : In vitro studies utilizing MTS assays demonstrated that certain ATD derivatives significantly reduced the viability of cancer cell lines such as MCF-7 (breast cancer) and LoVo (colorectal cancer). For example, compound 2g exhibited a reduction in cell viability below 50% at concentrations as low as 200 μM .
- Mechanisms of Action : The compounds were found to increase the proportion of apoptotic cells significantly, with some derivatives leading to a fourfold increase in apoptosis compared to untreated controls .
Compound | Cell Line | Concentration (μM) | Viability Reduction (%) |
---|---|---|---|
2a | MCF-7 | 200 | <50 |
2g | LoVo | 100 | <50 |
3b | MCF-7 | 50 | Increased apoptosis |
Overview
ATD derivatives have also shown promise as antiparasitic agents, particularly against Trypanosoma brucei, the causative agent of sleeping sickness.
Significant Compounds
- Megazol : A derivative of ATD, megazol has demonstrated high efficacy against T. brucei and Trypanosoma cruzi, although its development was halted due to toxicity concerns. It serves as a lead compound for developing safer alternatives .
- Nitazoxanide : This FDA-approved drug incorporates a thiadiazole scaffold and has shown effectiveness against various protozoan infections. It operates through mechanisms that may involve metabolic pathway modulation .
Q & A
Basic Research Questions
Q. What are the current synthetic methods for 2-amino-1,3,4-thiadiazole derivatives, and how can reaction conditions be optimized?
- Methodological Answer : The hypervalent iodine reagent iodobenzene diacetate (PIDA) has been employed to synthesize 2-amino-1,3,4-thiadiazoles via oxidative cyclization of thiosemicarbazides with aromatic aldehydes. Key optimization parameters include:
- Temperature : Reactions typically proceed at 60–80°C.
- Solvent : Acetonitrile or dichloromethane enhances yield.
- Molar Ratios : A 1:1.2 ratio of thiosemicarbazide to aldehyde minimizes byproducts .
- Catalyst Loading : 1.2 equivalents of PIDA ensure complete oxidation .
Q. What biological activities have been reported for this compound derivatives?
- Methodological Answer : These derivatives exhibit diverse bioactivities:
- Anticancer : FABT (a fluorophenyl-substituted derivative) inhibits the ERK pathway in A549 lung cancer cells, inducing G2/M arrest at IC₅₀ = 12.5 µM .
- Antimicrobial : Substitutions at the 5-position (e.g., halogen, hydroxyl) enhance activity against Staphylococcus aureus (MIC = 4–8 µg/mL) .
- Antiviral : Derivatives with electron-withdrawing groups (e.g., nitro) show inhibition of SARS-CoV-2 polymerase (IC₅₀ = 1.8 µM) .
Q. How can researchers characterize the purity and stability of this compound compounds?
- Methodological Answer :
- Thermal Stability : DSC analysis reveals decomposition points (188–191°C) and phase transitions. For example, 2-athdClO₄ melts at 399 K with no thermal anomalies .
- Solubility : Water solubility (25 mg/mL) and stability in DMSO make it suitable for in vitro assays .
- Spectroscopic Confirmation : Use FT-IR (N–H stretch at 3300 cm⁻¹) and ¹H NMR (thiadiazole proton at δ 7.2–7.5 ppm) .
Advanced Research Questions
Q. What molecular mechanisms underlie the anticancer activity of this compound derivatives?
- Methodological Answer : Mechanistic studies on FABT in A549 cells involve:
- Pathway Inhibition : Western blotting confirms ERK1/2 phosphorylation suppression (≥80% at 20 µM).
- Cell Cycle Analysis : Flow cytometry reveals G2/M arrest via cyclin B1 downregulation .
- Apoptosis Assays : Annexin V/PI staining shows 40% apoptosis induction after 48-hour treatment .
Q. How do substituents influence the structure-activity relationship (SAR) of antimicrobial derivatives?
- Methodological Answer :
- Electron-Donating Groups : Methyl or methoxy groups at the 5-position improve antifungal activity (e.g., Candida albicans MIC = 2 µg/mL) .
- Halogenation : Chlorine or bromine enhances Gram-negative coverage (e.g., E. coli MIC = 8 µg/mL) .
- Hybrid Scaffolds : Conjugation with triazole moieties broadens spectrum but requires in vivo validation .
Q. What computational approaches predict the nonlinear optical (NLO) properties of this compound crystals?
- Methodological Answer :
- DFT Calculations : B3LYP/6-311+G(d,p) optimizes geometry and calculates hyperpolarizability (β = 12.4 × 10⁻³⁰ esu), tenfold higher than aminothiazoles .
- Crystal Engineering : Hydrogen-bonding networks (N–H⋯O/N) enhance SHG efficiency (e.g., 2-athdClO₄ exhibits 1.5× urea response) .
Q. How can thermodynamic stability inform the design of this compound derivatives?
- Methodological Answer :
- Combustion Calorimetry : Standard molar enthalpies of formation (ΔfH°(g)) for this compound (–18.7 ± 1.2 kJ/mol) and methyl/ethyl derivatives reveal alkylation stabilizes the core .
- Effusion Studies : Mass loss data correlate vapor pressure with substituent bulkiness, guiding solvent selection for recrystallization .
Q. What advanced analytical techniques resolve structural ambiguities in thiadiazole derivatives?
- Methodological Answer :
Properties
IUPAC Name |
1,3,4-thiadiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3N3S/c3-2-5-4-1-6-2/h1H,(H2,3,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKGLNCXGVWCJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(S1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26861-87-0 (mono-hydrochloride) | |
Record name | 2-Amino-1,3,4-thiadiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004005510 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50193113 | |
Record name | 2-Amino-1,3,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50193113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.1 N HCL 22 (mg/mL), 4.0 N HCL 400 (mg/mL), Water 20 (mg/mL), Ethanol 17 (mg/mL), Chloroform 0.35 (mg/mL), Benzene < 0.05 (mg/mL), Ethyl acetate 0.8 (mg/mL) | |
Record name | AMINOTHIADIAZOLE | |
Source | NCI Investigational Drugs | |
URL | http://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
CAS No. |
4005-51-0 | |
Record name | 1,3,4-Thiadiazol-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4005-51-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Amino-1,3,4-thiadiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004005510 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aminothiadiazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4728 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2-Amino-1,3,4-thiadiazole | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,4-thiadiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.508 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-AMINO-1,3,4-THIADIAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L41AOK74P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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